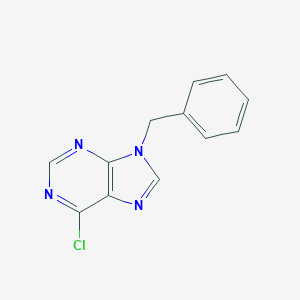

9-benzyl-6-chloro-9H-purine

Descripción

Contextualizing 9-Benzyl-6-chloro-9H-purine within Purine (B94841) Chemistry and Biology

The study of heterocyclic compounds is a cornerstone of medicinal chemistry, and among these, the purine ring system is one of the most vital. mdpi.com This bicyclic structure, composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, is fundamental to life. rsc.orgrsc.org The compound this compound emerges from this rich chemical context as a synthetic derivative, offering a scaffold for further chemical exploration and drug discovery. Its structure, featuring a chlorine atom at the 6-position and a benzyl (B1604629) group at the 9-position, makes it a versatile intermediate for creating a wide array of more complex purine analogs. chemicalbook.com

Purines and their derivatives are ubiquitous in nature and indispensable for numerous biological processes. mdpi.comrsc.org As the core components of the nucleobases adenine (B156593) and guanine (B1146940), they are the building blocks of nucleic acids, DNA and RNA, which carry the genetic blueprint of all living organisms. numberanalytics.comnumberanalytics.com Beyond their role in genetics, purine nucleotides such as adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) serve as the primary energy currency in cells, fueling metabolic reactions. mdpi.comnumberanalytics.com Furthermore, purine derivatives like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are crucial second messengers in intracellular signal transduction pathways, regulating a vast range of cellular responses. mdpi.comnumberanalytics.com Their metabolic products, such as uric acid in humans, are also of significant clinical interest. mdpi.com The profound involvement of purines in these fundamental life processes underscores their importance as a structural motif in biological systems. rsc.org

The biological ubiquity of natural purines has made their synthetic analogs a privileged structure in drug design and medicinal chemistry. chemrxiv.org By modifying the purine core, scientists have developed a multitude of compounds with potent therapeutic properties. rsc.org These synthetic purine analogs have found application as antiviral, anticancer, anti-inflammatory, and immunosuppressive agents. mdpi.combenthamscience.com For instance, purine nucleoside analogs like cladribine (B1669150) and fludarabine (B1672870) are established treatments for certain hematological malignancies. benthamscience.commdpi.com The development of these analogs is often hampered by synthetic challenges, making the creation of versatile intermediates a key focus of research. nih.gov The general approach involves chemical synthesis routes that, while sometimes complex and facing issues of selectivity, provide access to novel molecular architectures that can interact with, inhibit, or mimic the function of natural purines and their targets. mdpi.com This has led to the discovery of new classes of anticonvulsant agents and inhibitors of enzymes crucial for cell proliferation or viral replication. nih.govpharm.or.jp

Research Rationale and Scope of Investigation for this compound

The compound this compound (CAS No. 1928-76-3) is primarily recognized in the scientific literature as a valuable synthetic intermediate. chemicalbook.comsigmaaldrich.com Its chemical structure is characterized by a purine core, a reactive chloro group at the C6 position, and a benzyl group at the N9 position. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity has been exploited to synthesize diverse libraries of 6-substituted purine derivatives for biological screening. caymanchem.comresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClN₄ |

| Molecular Weight | 244.68 g/mol |

| CAS Number | 1928-76-3 |

| Appearance | Solid |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl |

| InChI Key | NKEFCVAMNJICJZ-UHFFFAOYSA-N |

Data sourced from PubChem CID 230631 and other chemical suppliers. nih.govuni.lu

A review of current academic research reveals that while this compound is frequently used as a precursor, there is a notable lack of comprehensive studies on its intrinsic biological activities. The existing literature predominantly focuses on the synthesis and therapeutic potential of its derivatives. For example, extensive research has been conducted on:

6-Anilino-9-benzyl-2-chloropurines for their antirhinovirus activity. nih.gov

6-(Alkylamino)-9-benzyl-9H-purines as a class of anticonvulsant agents. nih.gov

9-Benzyl-6-(2-furyl)purines for their antimycobacterial properties against Mycobacterium tuberculosis. nih.govpsu.edu

These studies utilize this compound or its 2,6-dichloro analog as a starting material, but the biological profile of the parent chloro-substituted compound itself remains largely unexplored. nih.govderpharmachemica.com This represents a significant gap, as the direct biological effects of this foundational molecule are not well-characterized, and its potential as a bioactive agent in its own right may be overlooked.

To address the identified research gaps, a comprehensive academic exploration of this compound is warranted. The primary objectives of such an investigation should include:

Systematic Biological Profiling: To conduct a broad-spectrum screening of this compound to determine its standalone cytotoxic, antiviral, antimicrobial, and enzyme inhibitory activities. This would establish a baseline biological profile for the compound.

Mechanistic Studies: To elucidate the potential mechanisms of action for any observed biological activity. This could involve investigating its ability to interact with specific molecular targets, such as kinases or other enzymes involved in cellular proliferation.

Optimization of Synthesis: To investigate and refine synthetic methodologies for producing this compound with high yield and regioselectivity, addressing the common challenge of separating the desired N9-benzyl isomer from the N7-benzyl byproduct. derpharmachemica.com

Table 2: Research Findings on Derivatives of this compound

| Derivative Class | Starting Material | Biological Activity Investigated | Key Finding |

|---|---|---|---|

| 6-Anilino-9-benzyl-2-chloropurines | 9-Benzyl-2,6-dichloro-9H-purine | Antirhinovirus | Compounds with small, lipophilic para substituents on the aniline (B41778) ring were good inhibitors of rhinovirus serotype 1B. nih.gov |

| 6-(Alkylamino)-9-benzyl-9H-purines | 6-Chloropurine (B14466) (followed by benzylation) | Anticonvulsant | Potent activity against maximal electroshock-induced seizures was found in compounds with a benzyl group at the 9-position and a methylamino or dimethylamino group at the 6-position. nih.gov |

| 9-Benzyl-6-(2-furyl)purines | 9-Benzyl-2,6-dichloro-9H-purine | Antimycobacterial | 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine showed high activity against M. tuberculosis (MIC 0.39 µg/mL). nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-benzyl-6-chloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEFCVAMNJICJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282397 | |

| Record name | 9-benzyl-6-chloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928-76-3 | |

| Record name | 1928-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-benzyl-6-chloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 9 Benzyl 6 Chloro 9h Purine

Regioselective Synthesis of 9-Benzyl-6-chloro-9H-purine

Achieving regioselectivity is a critical challenge in purine (B94841) chemistry due to the presence of multiple reactive nitrogen atoms. The synthesis of this compound requires precise control over the introduction of the benzyl (B1604629) group at the N9 position and the chlorine atom at the C6 position.

The introduction of a benzyl group at the N9 position of the purine ring is a key step in the synthesis of the target molecule. Direct alkylation of a purine, such as 6-chloropurine (B14466), with benzyl bromide in the presence of a base like sodium hydride is a common method. vulcanchem.com However, this can often lead to a mixture of N9 and N7 isomers. tandfonline.comnih.gov The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents on the purine ring. acs.org

To enhance N9 selectivity, various strategies have been developed. One approach involves the use of a bulky substituent on the purine ring that sterically hinders the N7 position, thereby favoring alkylation at N9. acs.org Another method is the Mitsunobu reaction, which can provide good yields of the N9-alkylated product. beilstein-journals.orgchim.it For instance, the reaction of 6-chloropurine with an alcohol under Mitsunobu conditions can lead to the desired N9-substituted derivative. beilstein-journals.org Additionally, methods utilizing N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst like SnCl4 have been explored to achieve regioselective alkylation. nih.gov

The introduction of a chlorine atom at the C6 position is typically achieved through the chlorination of a corresponding purine precursor, most commonly hypoxanthine (B114508) or its derivatives. A widely used reagent for this transformation is phosphorus oxychloride (POCl3), often in the presence of a tertiary amine like N,N-dimethylaniline. researchgate.netmdpi.compatsnap.com The reaction of hypoxanthine with POCl3 effectively converts the hydroxyl group at C6 into a chloro group. researchgate.net The use of acetyl hypoxanthine as a starting material in a reaction with POCl3 and a tertiary amine catalyst has also been reported as an efficient method. patsnap.com

Alternative chlorinating agents such as thionyl chloride or phosphorus pentachloride can also be employed for the chlorination of a 9-benzylpurine precursor. Another method involves the use of bis(trichloromethyl)carbonate (triphosgene) as a chlorinating agent in the presence of an organic amine catalyst. patsnap.com

Starting from hypoxanthine , the typical route involves initial chlorination at the C6 position to form 6-chloropurine, followed by N9-benzylation. researchgate.netnih.gov Alternatively, N9-benzylation of hypoxanthine could be performed first, followed by chlorination.

When starting from xanthine , which has hydroxyl groups at both C2 and C6, a double chlorination is necessary to produce 2,6-dichloropurine. researchgate.net This can then be selectively functionalized. The synthesis of this compound from this intermediate would require a subsequent reaction to remove the chlorine at the C2 position or proceed with derivatization at the C6 position.

Starting from adenine (B156593) (6-aminopurine) would necessitate a deamination-chlorination step to convert the C6-amino group to a chloro group, which can be a more complex transformation. nih.gov

Below is a comparative table of synthetic pathways:

| Starting Precursor | Key Intermediate(s) | Typical Reagents | Key Considerations |

| Hypoxanthine | 6-Chloropurine | POCl₃, Benzyl bromide, Base | Straightforward and common route. researchgate.netnih.gov |

| Xanthine | 2,6-Dichloropurine | POCl₃, Benzyl bromide, Base | Requires an additional step to address the C2-chloro group. researchgate.net |

| Adenine | 6-Chloropurine | Diazotizing agents, POCl₃, Benzyl bromide | Involves a Sandmeyer-type reaction which can have variable yields. nih.gov |

For the synthesis of this compound itself, which is an achiral molecule, there are no stereochemical considerations as no chiral centers are formed. However, stereochemistry becomes a crucial factor when the purine is incorporated into nucleosides, where the stereochemistry of the sugar moiety must be controlled. nih.gov In the context of the purine core itself, the planarity of the fused ring system is a key structural feature. vulcanchem.com

Derivatization Strategies and Functional Group Interconversions

The reactivity of the chlorine atom at the C6 position makes this compound a valuable synthon for further molecular elaboration.

The C6-chloro substituent is an excellent leaving group, making the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the introduction of a wide variety of functional groups by reacting this compound with various nucleophiles.

Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of 6-amino, 6-thio, and 6-alkoxy purine derivatives, respectively. mdpi.comresearchgate.net Microwave-assisted nucleophilic substitution reactions have been shown to be efficient, often leading to higher yields and shorter reaction times. researchgate.netrsc.org For example, the reaction with various amines under microwave irradiation provides a green and efficient route to 6-substituted aminopurines. researchgate.net

The C8 position of the purine ring can also undergo substitution, although it is generally less reactive than the C6 position. Direct C-H functionalization at the C8 position, such as cyanation, can be achieved under specific conditions, for instance, through triflic anhydride (B1165640) activation followed by nucleophilic cyanation. mdpi.com Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also powerful methods for introducing carbon-based substituents at both the C6 and C8 positions. researchgate.netuio.no

Below is a table summarizing some nucleophilic substitution reactions at the C6 position of this compound:

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Amines (R-NH₂) | 6-Aminopurines | Base, Solvent (e.g., EtOH), often with heating or microwave irradiation | mdpi.comresearchgate.net |

| Thiols (R-SH) | 6-Thiopurines | Base, Solvent | |

| Alcohols/Alkoxides (R-OH/R-O⁻) | 6-Alkoxypurines | Base, Solvent | |

| Triethylphosphite (P(OEt)₃) | C6-Phosphonated purines | High temperature or microwave irradiation | beilstein-journals.org |

Cyanation Reactions at C-8 and C-2 Positions

The introduction of a cyano group onto the purine ring is a valuable transformation, as nitriles are versatile intermediates that can be converted into a range of other functional groups, including amides and carboxylic acids. Cyanation can be achieved at the electrophilic C-2 and C-6 positions via substitution of a halide, or more recently, through direct C-H functionalization at the electron-rich C-8 position. mdpi.com

A significant advancement in purine chemistry is the development of direct, transition-metal-free C-H cyanation. mdpi.com This methodology allows for the regioselective introduction of a cyano group at the C-8 position of the purine core. The reaction proceeds through activation with triflic anhydride, followed by nucleophilic cyanation using trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com This approach has been successfully applied to this compound to afford This compound-8-carbonitrile in high yield (85%). mdpi.com

Interestingly, the regioselectivity of this cyanation can be directed. While most 6-substituted purines undergo cyanation at the C-8 position, the presence of a strong electron-donating group at the C-6 position can switch the selectivity to the C-2 position. mdpi.com This provides a strategic approach to synthesizing either 8-cyano or 2-cyano purine derivatives from a common precursor. mdpi.com

| Substrate | Reagents | Product | Yield | Ref |

| This compound | 1) Triflic anhydride2) TMSCN | This compound-8-carbonitrile | 85% | mdpi.com |

| 9-Benzyl-2,6-dichloro-9H-purine | 1) Triflic anhydride2) TMSCN | 9-Benzyl-2,6-dichloro-9H-purine-8-carbonitrile | 38% | mdpi.com |

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. The cyanation of halopurines can be achieved using palladium catalysts with a cyanide source, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). researchgate.netorganic-chemistry.org These reactions are particularly useful for converting less reactive chloro- or bromopurines at the C-2 and C-6 positions into their corresponding nitriles. researchgate.net The use of zinc cyanide is often preferred as it can mitigate catalyst deactivation that is sometimes observed with excess cyanide ions. organic-chemistry.org Modern protocols have been developed that allow this transformation to proceed under mild, aqueous conditions, enhancing the practicality and safety of the method. organic-chemistry.org

Stille Coupling Reactions for C-6 Arylation

The Stille coupling reaction provides an effective method for creating carbon-carbon bonds between the C-6 position of the purine and various aryl or heteroaryl groups. This palladium-catalyzed reaction involves the coupling of the 6-chloropurine with an organostannane reagent (R-SnBu₃). This methodology has been employed in the synthesis of 9-benzyl-6-(2-furyl)purines, which have shown potential as antimycobacterial agents. nih.govresearchgate.net The synthesis involves the N-alkylation of a chloropurine followed by the Stille coupling to introduce the furyl group at the C-6 position. nih.gov This reaction significantly broadens the scope of accessible 6-arylpurine derivatives.

| Substrate | Coupling Partner | Catalyst System | Product | Application | Ref |

| 9-Benzyl-6-chloropurine derivative | 2-(Tributylstannyl)furan | Palladium catalyst | 9-Benzyl-6-(2-furyl)purine derivative | Antimycobacterial agents | nih.govresearchgate.net |

Mitsunobu Reactions for N-Alkylation

The Mitsunobu reaction is a cornerstone of organic synthesis for the alkylation of acidic nucleophiles, such as purines, with primary or secondary alcohols. organic-chemistry.org It is a key method for synthesizing N-alkylated purines, including the title compound this compound, rather than a subsequent transformation of it. The reaction typically involves treating the purine (e.g., 6-chloropurine) with an alcohol (e.g., benzyl alcohol) in the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

A significant challenge in purine alkylation is controlling the regioselectivity, as alkylation can occur at multiple nitrogen atoms (N-3, N-7, N-9). However, the Mitsunobu reaction often favors the formation of the thermodynamically more stable N-9 isomer, especially when bulky substituents are absent at the C-6 position. ub.edumdpi.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a powerful feature when using chiral alcohols. organic-chemistry.org The efficiency and selectivity of the Mitsunobu reaction for purine N-alkylation can be further enhanced through the use of microwave-assisted conditions or by employing protecting groups on the purine substrate. rsc.orgchim.itzju.edu.cn

Introduction of Other Functional Groups (e.g., Iodo, Methylthio)

The chlorine atom at the C6 position of this compound is a versatile leaving group, enabling nucleophilic substitution to introduce a variety of functional groups. Beyond the more common substitutions, methodologies have been developed to introduce iodo and methylthio moieties, further expanding the synthetic utility of this purine scaffold.

Introduction of an Iodo Group: The transformation of the 6-chloro substituent to a 6-iodo group can be achieved directly. One reported method involves treating this compound with 55% aqueous hydrogen iodide (HI). thieme-connect.de The reaction proceeds by adding the chloro-purine in portions to ice-cold aqueous HI, with the resulting slurry stirred at a low temperature (below -5°C) for approximately 90 minutes to yield 9-benzyl-6-iodo-9H-purine. thieme-connect.de Additionally, iodination can be performed at other positions on the purine ring, such as the C2 position, leading to compounds like 9-benzyl-6-chloro-2-iodo-9H-purine. bldpharm.com Another strategy involves a lithiation/quenching sequence on a protected purine to introduce an iodo group at the C2 position. researchgate.net

Introduction of a Methylthio Group: The methylthio group (-SCH₃) can be introduced onto the purine core, typically by displacing a chloro substituent. While direct C6 substitution of this compound to yield 9-benzyl-6-(methylthio)-9H-purine is a common transformation for similar purine derivatives, specific examples in the literature often focus on introducing this group at other positions or on analogous scaffolds. lookchem.com For instance, the synthesis of 6-chloro-2-methylthio-9-ethyl-9H-purine is achieved by reacting the corresponding 2,6-dichloro precursor with a methylthiolate. Similarly, 8-(methylthio)purine derivatives have been synthesized and utilized as precursors for further functionalization. koreascience.kr

The following table summarizes these functionalization reactions.

| Starting Material | Reagent(s) | Position of Functionalization | Product |

| This compound | 55% aq HI | C6 | 9-Benzyl-6-iodo-9H-purine thieme-connect.de |

| 6-Chloro-9-ethyl-9H-purine derivative | Methylthiolate | C2 | 6-Chloro-2-methylthio-9-ethyl-9H-purine |

| 6-chloro-9-(tetrahydropyran-2-yl)purine | 1. Harpoon's base, 2. I₂ | C2 | 6-chloro-2-iodo-9-(tetrahydropyran-2-yl)purine researchgate.net |

Advanced Purification and Characterization Techniques in Synthetic Studies

The synthesis of this compound and its derivatives often requires sophisticated techniques for purification and structural confirmation, particularly due to the potential for isomeric byproducts.

Chromatographic Separation of Isomers (e.g., N9- and N7-benzylated purines)

The alkylation of the purine ring system, such as the introduction of a benzyl group onto 6-chloropurine, is a critical step that can lead to the formation of regioisomers. The reaction of 6-chloropurine with benzyl chloride typically yields a mixture of the desired N9-benzyl-6-chloropurine and the isomeric N7-benzyl-6-chloropurine. clockss.org The N9 isomer is generally the major product, with one study reporting a yield of 58%, while the N7 isomer formed as the minor product with a 24% yield. clockss.org

The separation of these N9- and N7-benzylated isomers is essential for obtaining pure compounds and is routinely accomplished using column chromatography. clockss.orgderpharmachemica.compharm.or.jp The choice of solvent system (mobile phase) is crucial for achieving effective separation on a stationary phase like silica (B1680970) gel. A reported mobile phase for separating N9- and N7-benzylpurine isomers is a mixture of ethyl acetate, acetone, and hexane (B92381) in a 1.5:3:10 ratio. derpharmachemica.com Similarly, column chromatography on silica gel has been successfully employed to separate N9- and N7-(2,6-difluorobenzyl) isomers of 2,6-dichloropurine. pharm.or.jp This technique is also fundamental in separating glycosylated N9 and N7 purine isomers. aston.ac.ukscispace.com

Spectroscopic Analysis (e.g., ¹H-NMR, ¹³C-NMR, HRMS)

Once purified, the definitive identification of this compound and its derivatives relies on a combination of modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. For this compound, the characteristic signals include two singlets for the C2-H and C8-H protons of the purine ring, a multiplet for the aromatic protons of the benzyl group, and a singlet for the benzylic methylene (B1212753) (-CH₂-) protons. daneshyari.com The chemical shifts for these protons provide diagnostic information for structural confirmation.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for a derivative, this compound-8-carbonitrile, shows distinct signals for each carbon, including those in the purine and benzyl rings, the benzylic carbon, and the nitrile carbon. mdpi.com

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For the 8-cyano derivative of this compound, the calculated mass for the protonated molecule [M+H]⁺ was 270.0541, which closely matched the experimentally found value of 270.0550, confirming its elemental composition. mdpi.com

The following table presents characteristic spectroscopic data for this compound and a key derivative.

| Compound | Spectroscopic Technique | Characteristic Data | Reference |

| This compound | ¹H-NMR (300 MHz, CDCl₃) | δ 8.80 (s, 1H, purine-H), 8.10 (s, 1H, purine-H), 7.37–7.33 (m, 5H, Ar-H), 5.46 (s, 2H, N-CH₂) | daneshyari.com |

| This compound-8-carbonitrile | ¹H-NMR (400 MHz, CDCl₃) | δ 8.94 (s, 1H, C2-H), 7.49–7.46 (m, 2H, ArH), 7.39–7.36 (m, 3H, ArH), 5.62 (s, 2H, NCH₂) | mdpi.com |

| ¹³C-NMR (101 MHz, CDCl₃) | δ 154.7, 153.9, 150.8, 133.4, 131.0, 129.35, 129.33, 128.6, 128.5, 109.9, 48.6 | mdpi.com | |

| HRMS (ESI) | m/z [M+H]⁺ calcd. for C₁₃H₉ClN₅⁺: 270.0541; found: 270.0550 | mdpi.com |

Iii. Advanced Structure Activity Relationship Sar Studies and Molecular Design of 9 Benzyl 6 Chloro 9h Purine Analogs

Elucidating Key Structural Features for Biological Activity

The biological activity of 9-benzyl-6-chloro-9H-purine analogs is highly dependent on the specific substituents at various positions of the purine (B94841) core and the N-9 benzyl (B1604629) group. Research has systematically dissected the molecule to understand the contribution of each component.

The chlorine atom at the C-6 position of the purine ring is not merely a placeholder but a critical functional group that significantly influences both reactivity and biological activity. It serves as an excellent leaving group, making the C-6 position a key site for nucleophilic substitution. This reactivity allows for the synthesis of a wide array of 6-substituted purine derivatives, where the chlorine is replaced by various amino, anilino, or other functional groups to modulate activity. nih.govresearchgate.net For instance, the reaction of 9-benzyl-2,6-dichloro-9H-purine with appropriate anilines is a common method for generating libraries of biologically active compounds. nih.gov

The introduction of a chlorine atom into a molecule can substantially improve its intrinsic biological activity. eurochlor.org This is often due to the electronic properties it imparts and its ability to form specific interactions within a biological target. eurochlor.org In the context of purine analogs, this C-6 chloro group is a versatile handle for late-stage functionalization, enabling the creation of diverse analogs for SAR studies. nih.gov

Modification at the C-2 position of the this compound scaffold has been shown to be a critical determinant of potency. Studies on antirhinovirus agents revealed that 9-benzylpurines lacking a substituent at the 2-position exhibited only weak activity. nih.gov However, the introduction of a chlorine atom at the C-2 position resulted in a substantial enhancement of antiviral potency. nih.gov This highlights the C-2 position as a key "hotspot" for modification. The introduction of a halogen at the C-2 position can also make the resulting nucleoside analogs resistant to deamination by enzymes like adenosine (B11128) deaminase, which can otherwise lead to rapid metabolic degradation and loss of activity. nih.govmdpi.com

| Compound Series | C-2 Substituent | Observed Biological Activity | Source |

|---|---|---|---|

| 9-benzyl-6-(dimethylamino)-9H-purines | -H (Unsubstituted) | Weak activity | nih.gov |

| 9-benzyl-6-(dimethylamino)-9H-purines | -Cl (Chloro) | Substantial increase in activity | nih.gov |

Fine-tuning the electronic and steric properties of the N-9 benzyl ring through substitution is a potent strategy for optimizing biological activity. SAR studies have demonstrated that small, lipophilic substituents on the benzyl ring can be particularly effective. nih.gov For example, in a series of 6-anilino-9-benzyl-2-chloropurines, compounds with small, lipophilic para substituents on the aniline (B41778) ring were found to be good inhibitors of rhinovirus serotype 1B. nih.gov Similarly, the introduction of a methyl group at the para-position of the benzyl ring in a series of 2-chloro-6-(dimethylamino)-9-benzyl-9H-purines led to one of the most active compounds against rhinovirus. nih.gov The electronic properties of substituents on the benzyl group can also influence the reactivity of the molecule in other chemical transformations. researchgate.net

| Parent Compound Series | Ring Modified | Substituent Type | Effect on Activity | Source |

|---|---|---|---|---|

| 6-anilino-9-benzyl-2-chloropurines | Aniline Ring | Small, lipophilic para substituents | Good inhibition | nih.gov |

| 2-chloro-6-(dimethylamino)-9-benzyl-9H-purines | Benzyl Ring | para-Methyl group (lipophilic, electron-donating) | High potency | nih.gov |

Computational Approaches in SAR Analysis and Lead Optimization

Computational methods are indispensable tools for understanding the molecular basis of activity and for guiding the design of new, optimized analogs. Molecular docking, in particular, provides crucial insights into how these purine derivatives interact with their biological targets.

Molecular docking studies have been instrumental in visualizing the binding modes of purine-based inhibitors within the active sites of their target proteins, such as the molecular chaperone Heat Shock Protein 90 (Hsp90). mdpi.com These studies reveal the specific amino acid residues that interact with the ligand and the nature of these interactions.

For a series of purine-based Hsp90 inhibitors, docking analyses showed that the purine ring itself typically anchors within the ATP-binding pocket, while substituted moieties at positions like N-9 and C-6 extend into adjacent hydrophobic pockets or solvent-exposed regions. mdpi.com The N-9 substituent, for instance, can orient into a hydrophobic pocket where it engages in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). mdpi.com These computational models help explain the observed SAR; for example, they can rationalize why a bulky hydrophobic group at the N-9 position leads to potent inhibition. semanticscholar.org

| Ligand Moiety | Interacting Amino Acid Residue (Example) | Type of Interaction | Source |

|---|---|---|---|

| Purine Ring | Various residues in ATP-binding pocket | Hydrogen bonding, hydrophobic interactions | mdpi.com |

| N-9 Substituted Ring (e.g., isoxazole) | Phe138, Leu107, Tyr139, Trp162 | Hydrophobic interactions, π-π stacking | mdpi.com |

These computational insights allow for the rational design of new derivatives with improved binding affinity and selectivity. By understanding the specific interactions that govern potency, researchers can propose modifications to the lead compound to enhance these interactions or to form new, favorable contacts within the target's binding site. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. For 2,6,9-trisubstituted purines, the chemical family to which this compound belongs, 3D-QSAR studies have been instrumental in elucidating the structural requirements for cytotoxic activity against various cancer cell lines. semanticscholar.org

These models have demonstrated that the steric properties of the substituents on the purine ring are a more significant determinant of cytotoxicity than their electronic properties, accounting for approximately 70% of the contribution to the activity. semanticscholar.org The analysis of these models reveals specific structural insights that can guide the design of more potent analogs. For instance, the presence of an arylpiperazinyl system at the C-6 position of the purine ring is identified as being beneficial for cytotoxic activity. Conversely, the introduction of bulky substituents at the C-2 position is generally unfavorable, leading to a decrease in activity. semanticscholar.org

These findings are crucial for the rational design of new purine derivatives. By focusing on modifications at the C-2, N-9, and C-6 positions, researchers can systematically explore the chemical space to develop novel inhibitors for targets like the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. mdpi.com The predictive power of 3D-QSAR models allows for the prioritization of synthetic efforts towards compounds with a higher probability of potent biological activity. mdpi.com

| Structural Feature | Influence on Cytotoxicity | Primary Contributing Factor | Reference |

|---|---|---|---|

| Substituent at C-6 | Arylpiperazinyl group is beneficial | Steric Properties | semanticscholar.org |

| Substituent at C-2 | Bulky groups are unfavorable | Steric Properties | semanticscholar.org |

| Overall Model Contribution | Steric properties contribute ~70% | Steric Properties | semanticscholar.org |

| Overall Model Contribution | Electronic properties contribute ~30% | Electronic Properties | semanticscholar.org |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico methods are essential in modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, thereby reducing the likelihood of late-stage clinical trial failures. nih.gov For analogs of this compound, various computational tools and web servers like SwissADME are employed to evaluate their pharmacokinetic profiles and drug-likeness. researchgate.netymerdigital.com

These predictive studies for novel 9-benzylpurine derivatives analyze a range of physicochemical and pharmacokinetic parameters. researchgate.net Key properties evaluated include lipophilicity (expressed as Log P), water solubility, and compliance with established drug-likeness rules such as Lipinski's Rule of Five. ymerdigital.com For example, the analysis of compounds like 9-benzyl-6-(furan-2-yl)-2-(N,N-dimethylamino)-9H-purine has shown zero violations of Lipinski's rule, suggesting a high potential for good oral bioavailability. ymerdigital.com Such compounds are predicted to have good intestinal absorption. mdpi.com

The prediction of pharmacodynamic properties involves identifying potential biological targets. For certain 9-benzylpurine derivatives, Swiss Target Prediction has indicated a high probability of binding to adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in various physiological processes. ymerdigital.com Furthermore, in silico tools are used to predict interactions with key metabolic enzymes and transporters. The evaluation of potential inhibition of cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is critical, as these enzymes are responsible for the metabolism of a majority of known drugs. mdpi.com Similarly, interaction with efflux transporters like P-glycoprotein (P-gp) is assessed to understand its potential impact on drug absorption and distribution. mdpi.com

| Parameter Category | Predicted Property | Significance | Reference |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight < 500 Daltons | Compliance with Lipinski's Rule | ymerdigital.com |

| Log P < 5 | Optimal lipophilicity for absorption | ymerdigital.com | |

| Pharmacokinetics (ADME) | High gastrointestinal absorption | Potential for oral activity | researchgate.net |

| Substrate/inhibitor of Cytochrome P450 enzymes | Potential for drug-drug interactions | mdpi.com | |

| Drug-Likeness | Zero violations of Lipinski's Rule of Five | Indicates good bioavailability | ymerdigital.com |

| Pharmacodynamics | Predicted binding to Adenosine Receptors | Potential therapeutic target | ymerdigital.com |

Iv. Biological Activity and Mechanism of Action of 9 Benzyl 6 Chloro 9h Purine

Antiviral Activity Studies

Derivatives of 9-benzyl-9H-purine have demonstrated notable efficacy as antiviral agents, particularly against rhinoviruses, the primary cause of the common cold. nih.govresearchgate.net The specific substitution pattern on the purine (B94841) ring, including the presence of a benzyl (B1604629) group at the N9 position and a chlorine atom, is crucial for its biological function.

Research into the structure-activity relationships of 9-benzylpurines has shown that substitutions at the 2- and 6-positions of the purine ring significantly influence their antiviral potency. researchgate.netmolaid.com While 9-benzylpurines lacking a substituent at the 2-position exhibit only weak activity, the introduction of a 2-chloro group leads to a substantial enhancement in their ability to inhibit rhinovirus type 1B in cell culture. researchgate.netmolaid.com

Further modifications, such as the addition of a dimethylamino group at the 6-position, have yielded compounds with high potency. For example, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine was identified as one of the most active compounds against rhinovirus serotype 1B, with a 50% inhibitory concentration (IC50) of 0.08 µM. researchgate.net However, the sensitivity to these compounds can vary significantly across different rhinovirus serotypes. researchgate.netmolaid.com For the aforementioned compound, the IC50 values ranged from 0.08 µM to 14 µM against a panel of 18 other serotypes, indicating a variable spectrum of activity. researchgate.netmolaid.com Similarly, a series of 6-anilino-9-benzyl-2-chloropurines also showed good activity against several representative rhinovirus serotypes. nih.gov

Antiviral Potency of 9-Benzyl-2-chloro-9H-purine Derivatives Against Rhinovirus

| Compound | Virus Serotype(s) | Activity (IC50) | Reference |

|---|---|---|---|

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus Type 1B | 0.08 µM | researchgate.net |

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | 18 other Rhinovirus serotypes | 0.08 - 14 µM | researchgate.netmolaid.com |

| 6-anilino-9-benzyl-2-chloropurines | Four representative serotypes | Good activity | nih.gov |

| 9-benzylpurines (unsubstituted at 2-position) | Rhinovirus Type 1B | Weak activity | researchgate.netmolaid.com |

The antiviral mechanism of action for 9-benzyl-6-chloro-9H-purine and its derivatives is believed to involve the disruption of viral replication. As purine analogues, these compounds can interfere with nucleic acid synthesis, a critical process for viral propagation. smolecule.com It is proposed that they may act by inhibiting viral enzymes, such as polymerases, which are essential for replicating the viral genome. The structural similarity to natural purines allows them to bind to these biological targets, thereby impeding their function.

The antiviral potency of this class of compounds has been primarily evaluated through in vitro studies using cell culture models. researchgate.netmolaid.com These assays, which measure the reduction of the cytopathic effect of the virus on host cells, have established the IC50 values for various derivatives against numerous rhinovirus serotypes. acs.org For instance, a series of 9-benzyl-6-(dimethylamino)-9H-purines and their 2-chloro analogues were synthesized and tested in cell culture to determine their activity against rhinovirus type 1B. molaid.com These in vitro assessments have been crucial in identifying the key structural features required for potent antiviral activity, such as the 2-chloro substituent. researchgate.net

Anticancer and Antiproliferative Investigations

The purine scaffold is a cornerstone in the development of anticancer agents, with many purine analogues being used clinically for their cytotoxic effects. mdpi.comresearchgate.net Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with cell cycle progression. researchgate.netchim.itmedchemexpress.com

A primary mechanism for the anticancer effect of purine analogues is the induction of apoptosis. medchemexpress.com Studies on various cancer cell lines have demonstrated that substituted purines can trigger this cell death pathway. For example, a library of poly-substituted purines showed significant antiproliferative effects in Jurkat cells (acute T cell leukemia), where they induced cell death via apoptosis.

Derivatives containing the 6-chloropurine (B14466) core have shown notable activity. researchgate.net A study on 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives revealed that a compound with two chlorine atoms at the 2- and 6-positions of the purine ring was the most active against the MCF-7 human breast cancer cell line, with an IC50 value of 2.75 µM. chim.it Further analysis confirmed that the most active compounds induced apoptosis. chim.it Similarly, other 6-chloropurine nucleosides have been shown to induce apoptosis in both K562 (chronic myeloid leukemia) and MCF-7 cells. researchgate.net The mechanism often involves the activation of caspases, which are key executioner enzymes in the apoptotic cascade. researchgate.net For instance, hybrid molecules containing a purine scaffold were found to provoke the intrinsic mitochondrial apoptotic pathway in MCF-7 cells, evidenced by changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and the activation of caspases. mdpi.com

Beyond inducing apoptosis, this compound analogues can exert their antiproliferative effects by targeting cellular machinery involved in cell growth and division, such as cellular kinases and the cell cycle. mdpi.comspandidos-publications.com Dysregulation of cyclin-dependent kinases (CDKs), which control cell cycle progression, is a hallmark of cancer. acs.org Consequently, purine-based compounds have been developed as CDK inhibitors. mdpi.com

Studies have shown that certain 6-chloropurine derivatives can cause cell cycle arrest, often at the G2/M phase, which precedes mitosis. researchgate.net This arrest prevents cancer cells from dividing and can subsequently lead to apoptosis. researchgate.net The effects of some purine derivatives have been linked to the suppression of CDK2/cyclin E complex activity. researchgate.net Furthermore, investigations into related compounds have revealed the inhibition of other critical signaling pathways. For example, certain chloropurine-conjugated molecules were found to inhibit PI3 kinase (PI3K) phosphorylation in MCF-7 breast cancer cells, disrupting a key pathway for cell growth and survival. researchgate.net

Antiproliferative Activity of Substituted Purine Derivatives

| Compound Type | Cell Line(s) | Activity / IC50 | Mechanism of Action | Reference |

|---|---|---|---|---|

| 9-(...)-2,6-dichloropurine derivative | MCF-7 (Breast) | 2.75 µM | Induces apoptosis, affects cell cycle | chim.it |

| Poly-substituted purines | Jurkat (T-cell leukemia) | Significant antiproliferative effects | Induction of apoptosis | |

| 6-chloropurine nucleosides | K562 (Leukemia), MCF-7 (Breast) | Potent antiproliferative activity | Induction of apoptosis, G2/M cell cycle arrest | researchgate.net |

| 6,9-disubstituted purine analogues | MCF-7 (Breast), Huh7 (Liver), HCT116 (Colon) | IC50 range of 0.05–21.8 μM | Cytotoxic activity | researchgate.net |

| Chloropurine-conjugated benzoxathiepines | MCF-7 (Breast) | Antitumor activity | Inhibition of PI3 Kinase (PI3K) phosphorylation | researchgate.net |

Effects on Adenosine (B11128) Receptors and Signaling Pathways

The structural framework of this compound, a purine derivative, positions it as a molecule of interest for its potential interactions with adenosine receptors. Adenosine receptors, which include the subtypes A1, A2A, A2B, and A3, are G-protein-coupled receptors that play a crucial role in various physiological processes by modulating intracellular signaling pathways. uio.nonih.gov The interaction of ligands with these receptors can either mimic the action of the endogenous ligand adenosine (agonists) or block its effects (antagonists). uio.no

Derivatives of this compound have been investigated for their ability to act as antagonists at adenosine receptors, which can influence signaling pathways related to cell proliferation and survival. For instance, the replacement of the tricyclic core in known A2A adenosine receptor antagonists with a purine ring carrying an amino, a 2-furyl, and an arylalkyl group has led to the identification of potent and selective A2A adenosine receptor antagonists. uio.no Specifically, 2-phenyl-9-benzyl-8-azapurines have demonstrated high affinity for the A1 adenosine receptor, with many exhibiting good selectivity over A2A and A3 receptors. researchgate.net The design of these compounds often involves modifying substituents to enhance binding affinity and selectivity for a particular receptor subtype. uio.noresearchgate.net

The modulation of these receptors by purine derivatives can trigger or inhibit downstream signaling cascades. A1 and A3 receptors are typically coupled to G_i, G_q, and G_o proteins, while A2A and A2B receptors activate adenylate cyclase through G_s or G_olf. nih.gov The ability of this compound and its analogs to interact with these receptors suggests a potential to influence a wide range of cellular responses.

Cytotoxicity and Selectivity Against Various Cancer Cell Types

The cytotoxic potential of this compound and its derivatives has been a significant area of research. Purine analogs are known for their broad antitumor activity, which often stems from their ability to inhibit DNA synthesis and induce apoptosis. medchemexpress.com

Studies have shown that poly-substituted purines can induce apoptosis in cancer cell lines such as Jurkat (acute T cell leukemia). The introduction of a benzyl group at the N9 position, a feature of this compound, is a common strategy in the design of potential anticancer agents. acs.org Research on 6,9-disubstituted purine analogs, where the 9-position is occupied by a substituted benzyl group, has revealed promising cytotoxic activities against liver, colon, and breast carcinoma cell lines. researchgate.net For example, certain 6,9-disubstituted purine analogs displayed significant IC50 values, in some cases less than 0.1 µM, against hepatocellular carcinoma cells like Huh7 and HepG2. researchgate.net

The selectivity of these compounds is a critical factor. For instance, some 2,6,9-trisubstituted purines have shown high potency against the HL-60 cancer cell line and were found to be significantly more selective than the conventional chemotherapy drug cisplatin (B142131) when compared against the non-neoplastic MRC-5 cell line. imtm.cz The cytotoxic effects can be cell-line dependent, with some cancer cells showing more resistance than others. imtm.cz The mechanism often involves the induction of apoptosis and cell cycle arrest. imtm.cz

Table 1: Cytotoxicity of Selected Purine Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(4-(4-trifluoromethylphenyl)piperazine analog (12) | Huh7 | < 0.1–0.13 | researchgate.net |

| 6-(4-(3,4-dichlorophenyl)piperazine analog (25) | Huh7 | < 0.1–0.13 | researchgate.net |

| 6-(4-(4-trifluoromethylphenyl)piperazine analog (12) | HepG2 | < 0.1–0.13 | researchgate.net |

| 6-(4-(3,4-dichlorophenyl)piperazine analog (25) | HepG2 | < 0.1–0.13 | researchgate.net |

| Compound 7h (a 2,6,9-trisubstituted purine) | HL-60 | Potent | imtm.cz |

This table is interactive. Click on the headers to sort the data.

Antimycobacterial Activity Research

Research has highlighted the potential of this compound derivatives as effective antimycobacterial agents, particularly against Mycobacterium tuberculosis.

Inhibition of Mycobacterium tuberculosis

Several 9-benzylpurines have demonstrated inhibitory activity against M. tuberculosis. psu.edunih.gov The presence of a benzyl group at the N9 position appears to be a key feature for this activity. psu.edu Studies involving the screening of 9-benzylpurines with various substituents have found that those with a phenylethynyl, trans-styryl, or aryl group at the 6-position exhibit high inhibitory activity. nih.gov Furthermore, the inclusion of a chlorine atom at the 2-position generally enhances this activity. nih.gov

One notable derivative, 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704), was found to have a minimum inhibitory concentration (MIC) of 0.78 μg/mL against M. tuberculosis H37Rv. psu.edutsijournals.com Another related compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, showed even higher activity with a MIC of 0.39 µg/mL. nih.gov These findings underscore the importance of the specific substituents on the purine core for potent antimycobacterial effects.

Activity Against Drug-Resistant Strains

A significant challenge in tuberculosis treatment is the emergence of drug-resistant strains. Encouragingly, some this compound derivatives have shown activity against these resistant strains. For instance, 9-benzyl-2-chloro-6-(2-furyl)purine was active against several singly drug-resistant strains of M. tuberculosis. psu.edutsijournals.com

Furthermore, analogs where the purine core is modified, such as 8-aza-, 7-deaza-, and 8-aza-7-deazapurine analogs, have also displayed excellent antimycobacterial activities, sometimes surpassing the parent purine. nih.gov The five most active compounds in one study retained their activity against a panel of drug-resistant M. tuberculosis strains. nih.gov

Table 2: Antimycobacterial Activity of Selected Purine Derivatives

| Compound | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 9-benzyl-2-chloro-6-(2-furyl)purine | M. tuberculosis H37Rv | 0.78 | psu.edutsijournals.com |

| 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine | M. tuberculosis | 0.39 | nih.gov |

This table is interactive. Click on the headers to sort the data.

In Vitro and Macrophage-Based Activity Assays

The antimycobacterial activity of these compounds has been evaluated through various assays. The primary screening is often conducted using the microplate alamar blue assay (MABA) against M. tuberculosis H37Rv. psu.edunih.gov For compounds that show significant inhibition, the MIC is determined. psu.edu

In addition to in vitro assays, the activity of these compounds has been tested in macrophage-based models. M. tuberculosis is an intracellular pathogen that can persist within macrophages. nih.gov The compound 2-chloro-6-(2-furyl)-9-(phenylmethyl)-9H-purine was tested for its ability to kill M. tuberculosis within monolayers of mouse bone marrow macrophages. psu.edu The effectiveness of a compound within macrophages is a crucial indicator of its potential as a therapeutic agent for tuberculosis. nih.gov

Enzyme and Receptor Modulation Studies

The biological effects of this compound and its analogs are rooted in their interactions with specific molecular targets, including enzymes and receptors. The structural similarity of these compounds to naturally occurring purines allows them to interact with biological targets such as enzymes involved in nucleic acid synthesis or repair. smolecule.com

Research suggests that these compounds can act as enzyme inhibitors. smolecule.com They may inhibit viral enzymes or cellular kinases that are involved in cell proliferation. The benzyl group and chlorine atoms play a significant role in the binding affinity and specificity of these molecules to their targets.

In terms of receptor modulation, as discussed previously, these purine derivatives can act as antagonists at adenosine receptors, thereby affecting cell signaling pathways related to cell growth and survival. Studies on related compounds have explored their binding affinity with various biological targets to understand their mechanism of action. smolecule.com For example, research into 2-phenyl-9-benzyl-8-azapurines has focused on their binding to adenosine receptors to develop ligands with high affinity and selectivity. researchgate.net

Cellular Mechanisms and Pathways of Action

The cellular effects of 6-chloropurine derivatives are often linked to their metabolic activation and subsequent interference with critical cellular pathways, leading to stress responses and cell death.

A key mechanism associated with 6-chloropurines is their ability to interact with and deplete intracellular glutathione (B108866) (GSH). Electrophilic purines can form conjugates with GSH in reactions catalyzed by glutathione S-transferases (GSTs). openaccessjournals.com This process consumes cellular GSH, a critical antioxidant, leading to increased levels of reactive oxygen species (ROS) and a state of oxidative stress. openaccessjournals.comnih.gov

While direct studies on this compound are lacking, extensive research on 9-Norbornyl-6-chloropurine (NCP) , a 6-chloropurine with a different N9-substituent, provides a strong mechanistic model. In leukemia cell lines, NCP treatment led to a rapid and profound decrease in GSH levels. nih.gov This depletion was shown to be a critical trigger for its cytotoxic effects. The formation of a glutathione conjugate (NCP-GS) was identified, confirming the metabolic pathway. researchgate.net It is highly probable that this compound undergoes a similar GST-catalyzed conjugation, leading to GSH depletion and subsequent oxidative stress in treated cells.

The depletion of glutathione and the resulting oxidative stress can trigger further downstream cellular damage, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction. The accumulation of unfolded or misfolded proteins in the ER, exacerbated by an oxidizing environment, leads to the unfolded protein response (UPR) or ER stress. nih.gov

Studies on the analog 9-Norbornyl-6-chloropurine (NCP) have demonstrated that the initial drop in GSH triggers significant ER stress, followed by the loss of mitochondrial membrane potential (MMP) and mitochondrial depolarization. nih.gov This loss of MMP is a critical event in the intrinsic pathway of apoptosis. Both the mitochondrial depolarization and the resulting cell death induced by NCP could be reversed by treatment with sulfhydryl-containing compounds like GSH or N-acetyl-l-cysteine, confirming the upstream role of GSH depletion. nih.gov Another study on a different 6-chloro-9H-purine derivative also confirmed that it triggered apoptosis through the depolarization of the mitochondrial membrane. acs.org This evidence strongly suggests that a likely mechanism of action for this compound involves the induction of ER stress and mitochondrial depolarization as a consequence of GSH depletion.

The culmination of oxidative stress, ER stress, and mitochondrial damage is often cell cycle arrest and programmed cell death (apoptosis). Various 6-chloropurine derivatives have been shown to be potent inducers of these processes in cancer cell lines. chim.itresearchgate.net

For instance, a series of new 6-chloropurine nucleosides were found to cause cell cycle arrest at the G2/M phase, which is a common checkpoint for cells to repair DNA damage before proceeding with mitosis. researchgate.net This arrest was followed by the induction of apoptosis. researchgate.net In another study, 6-chloropurine derivatives were shown to activate the intrinsic apoptotic pathway through the activation of caspase-9 , a key initiator caspase that responds to mitochondrial distress. chim.it The activation of caspase-9 subsequently triggers a cascade of effector caspases, such as caspase-3 and -7, which execute the dismantling of the cell. chim.itresearchgate.net While specific data for this compound is not available, the consistent findings across multiple, structurally diverse 6-chloropurine analogs strongly imply that this compound likely induces cell death through mechanisms involving cell cycle arrest and the activation of apoptotic caspase cascades. chim.itresearchgate.net

V. Preclinical and Pharmacological Investigations of 9 Benzyl 6 Chloro 9h Purine and Its Analogs

In Vitro Assessment of Biological Activity

The initial evaluation of the therapeutic potential of 9-benzyl-6-chloro-9H-purine and its analogs begins with in vitro assessments to determine their biological effects on cellular processes.

High-throughput screening (HTS) plays a pivotal role in the early-stage discovery of novel therapeutic agents by enabling the rapid assessment of large libraries of compounds. For purine (B94841) derivatives, HTS is instrumental in identifying lead compounds with desired biological activities.

Libraries of poly-substituted purines have been screened against various cell lines to identify compounds with significant antiproliferative effects. For instance, a library of purine analogs was tested against Jurkat (acute T-cell leukemia) and K562 (chronic myelogenous leukemia) cell lines, revealing that specific substitutions on the purine ring are crucial for inducing apoptosis in cancer cells. These screening efforts are often guided by computational models and structure-activity relationship (SAR) studies to optimize the design of the compound library. caymanchem.comrsc.org

The process often involves the use of multi-well plates where cells are exposed to a range of concentrations of the test compounds. nih.gov Automated systems are then used to measure the biological response, such as cell viability or enzyme activity. sigmaaldrich.com This approach allows for the efficient identification of hit compounds that can be further investigated for their therapeutic potential.

Cell-based assays are fundamental in determining the cytotoxic and cytostatic effects of this compound and its analogs. These assays measure various cellular parameters to assess the impact of the compounds on cell health and growth.

Commonly used assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. psu.edu NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. sigmaaldrich.com

WST-1 and XTT Assays: Similar to the MTT assay, these assays use different tetrazolium salts that are converted to soluble formazan, offering higher sensitivity and a larger dynamic range. sigmaaldrich.com

BrdU and EdU Assays: These assays measure DNA synthesis, a hallmark of cell proliferation. sigmaaldrich.com BrdU or EdU is incorporated into newly synthesized DNA and can be detected using specific antibodies or click chemistry, respectively. sigmaaldrich.com

Apoptosis Assays: To determine if cell death is occurring via apoptosis, assays such as Annexin V staining and caspase activity assays are employed. researchgate.net Annexin V binds to phosphatidylserine (B164497), which is exposed on the outer leaflet of the plasma membrane during apoptosis. researchgate.net

Research has shown that certain 6,9-disubstituted purine analogs exhibit promising cytotoxic activities against various cancer cell lines, including liver, colon, and breast cancer cells, with IC50 values in the micromolar range. researchgate.net For example, some analogs of this compound have shown the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. researchgate.net The cytotoxic effects of these compounds are often evaluated against a panel of human tumor cell lines to assess their spectrum of activity. researchgate.net

Table 1: Examples of Cell-Based Assays for Proliferation and Viability

| Assay Type | Principle | Application |

|---|---|---|

| MTT Assay | Measures metabolic activity via reduction of tetrazolium salt. sigmaaldrich.compsu.edu | Assessing cell viability and cytotoxicity. psu.edu |

| WST-1 Assay | Similar to MTT, but produces a water-soluble formazan. sigmaaldrich.com | High-throughput screening for cell proliferation. sigmaaldrich.com |

| BrdU Assay | Measures incorporation of BrdU into newly synthesized DNA. sigmaaldrich.com | Quantifying cell proliferation. sigmaaldrich.com |

| Annexin V Staining | Detects externalized phosphatidylserine on apoptotic cells. researchgate.net | Identifying and quantifying apoptotic cells. researchgate.net |

| Caspase Activity Assay | Measures the activity of caspases, key enzymes in apoptosis. researchgate.net | Determining the induction of apoptosis. researchgate.net |

Pharmacokinetic and Pharmacodynamic Profiling

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound and its analogs is essential for their development as therapeutic agents.

The ability of a compound to cross cellular membranes is a critical determinant of its bioavailability and efficacy. The lipophilicity of the benzyl (B1604629) group in this compound suggests it may have good membrane permeability. Studies on structurally related purine derivatives, such as 9-norbornyl-6-chloropurine (NCP), have shown that these compounds can cross cellular membranes through a combination of passive and facilitated diffusion. researchgate.netnih.gov

The lipophilic nature of the benzyl group can enhance passive diffusion across the lipid bilayer of cell membranes. researchgate.net However, the purine scaffold may also interact with membrane transporters, leading to facilitated diffusion. The intracellular uptake of some purine analogs is enhanced by their subsequent metabolism within the cell, which maintains a favorable concentration gradient for further influx. nih.gov

Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and multidrug resistance-associated proteins (MRPs). nih.govnih.gov These efflux pumps actively transport a wide range of substrates out of the cell, reducing their intracellular concentration and therapeutic effect. nih.govmdpi.com

Investigations into whether this compound and its analogs are substrates for these efflux pumps are crucial. Studies on the related compound 9-norbornyl-6-chloropurine (NCP) have indicated that it is a substrate for both MRP and MDR proteins. nih.gov Inhibition of these efflux pumps was found to increase the cytotoxicity of NCP, suggesting that co-administration with an efflux pump inhibitor could be a viable strategy to enhance its therapeutic efficacy. nih.gov The interaction of these compounds with efflux pumps can be studied using specific inhibitors of these transporters in cell-based assays. nih.gov

The metabolic fate of a drug candidate significantly influences its efficacy, duration of action, and potential for toxicity. In vitro metabolism studies are conducted to identify the metabolic pathways and the resulting metabolites of this compound and its analogs. These studies typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s.

For purine analogs, metabolic transformations can occur at various positions on the purine ring and the benzyl substituent. For instance, the chlorine atom at the C6 position of this compound is a likely site for nucleophilic substitution, potentially by glutathione (B108866) (GSH), leading to the formation of polar conjugates. researchgate.net This metabolic pathway has been observed for the analog 9-norbornyl-6-chloropurine. researchgate.net

The identification of metabolites is typically performed using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Understanding the metabolic profile is essential for predicting the in vivo behavior of the compound and for identifying any potentially active or toxic metabolites.

Table 2: Investigated Pharmacokinetic Properties of Purine Analogs

| Pharmacokinetic Parameter | Method of Investigation | Findings for Related Purine Analogs |

|---|---|---|

| Membrane Permeability | Caco-2 cell monolayer assay, intracellular transport assays. researchgate.net | Excellent membrane permeability observed for analogs like 9-norbornyl-6-chloropurine. researchgate.net |

| Cellular Uptake | Radiolabeled compound uptake studies in cell lines (e.g., CCRF-CEM). nih.gov | Uptake occurs via a combination of passive and facilitated diffusion. nih.gov |

| Efflux Pump Interaction | Assays using inhibitors of MRP and MDR proteins. nih.gov | Some purine analogs are substrates for MRP and MDR efflux pumps. nih.gov |

| Metabolism | Incubation with liver microsomes or hepatocytes, followed by HPLC-MS analysis. researchgate.net | Metabolic transformation to polar conjugates, such as glutathione adducts, has been demonstrated. researchgate.net |

Bioavailability Considerations

The potential for oral administration is a critical factor in drug development. For purine analogs, including derivatives of this compound, bioavailability is influenced by factors such as aqueous solubility and permeability across the gastrointestinal tract. While specific bioavailability data for this compound is not extensively detailed in the available literature, studies on closely related analogs provide significant insights.

A key indicator of oral absorption is a compound's permeability, which can be assessed using in vitro models such as Caco-2 cell monolayers. The Caco-2 cell line is derived from human colorectal adenocarcinoma cells and differentiates to form a polarized monolayer that serves as a reliable model of the intestinal epithelium. researchgate.net A study on 9-norbornyl-6-chloropurine (NCP), a carbocyclic analog of 6-chloropurine (B14466) nucleosides, evaluated its transepithelial transport. nih.goviiarjournals.org The results indicated good permeability, with an apparent permeability coefficient (Papp) of (12.6 ± 0.3) × 10⁻⁵ cm/s. nih.goviiarjournals.org Generally, compounds with Papp values greater than 1×10⁻⁶ cm/s are considered to have high permeability, suggesting that NCP is likely to have good oral bioavailability. researchgate.net

Furthermore, research into prodrugs of other purine derivatives demonstrates that chemical modifications can successfully enhance oral absorption. For instance, various ester derivatives and 6-alkoxy-purines have been shown to improve bioavailability by increasing absorption and then converting to the active compound in the body. nih.gov Studies on 2-aminopurine (B61359) derivatives synthesized from 9-alkoxy-6-chloropurines also showed that some analogs were very well absorbed after oral administration in mice. researchgate.net These findings collectively suggest that the 6-chloropurine scaffold can be chemically modified to produce orally bioavailable compounds.

Toxicity and Safety Pharmacology Studies

The cytotoxic effects of this compound and its analogs have been evaluated against a variety of mammalian cell lines, including both cancerous and non-cancerous cells. These studies are crucial for determining the therapeutic potential and selectivity of these compounds.

An analog, 9-norbornyl-6-chloropurine (NCP), demonstrated differential cytotoxicity, being particularly effective against leukemia cell lines while showing significantly lower toxicity towards solid tumor-derived cell lines and negligible effects on normal human cells. iiarjournals.org The cytotoxic activity, measured by the half-maximal inhibitory concentration (IC₅₀), highlights this selectivity. iiarjournals.org

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| CCRF-CEM | T-lymphoblastoid leukemia | 3.3 ± 0.5 |

| HL-60 | Promyelocytic leukemia | 3.8 ± 0.4 |

| HeLa-S3 | Cervical carcinoma | 35 ± 1 |

| HepG2 | Hepatocellular carcinoma | > 50 |

| HUVEC-2 | Normal umbilical vein endothelial cells | > 50 |

| NHDF-Ad | Normal human dermal fibroblasts | > 50 |

Data sourced from Anticancer Research. iiarjournals.org

Further studies have explored the structure-activity relationships of various 6,9-disubstituted purine analogs. A series of compounds with a substituted benzyl group at the N-9 position and a substituted piperazine (B1678402) at the C-6 position were tested against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. researchgate.net Many of these analogs showed promising cytotoxic activities, with IC₅₀ values in the low micromolar to nanomolar range. researchgate.net For example, compound 25 in the study, which features a 4-chlorobenzyl group at N-9 and a 4-(3,4-dichlorophenyl)piperazine moiety at C-6, displayed significant potency against all three cell lines. researchgate.net

| Compound | N-9 Substituent | C-6 Substituent | Huh7 (Liver) | HCT116 (Colon) | MCF7 (Breast) |

|---|---|---|---|---|---|

| 8 | 4-(Trifluoromethyl)benzyl | 4-(Cyclohexyl)piperazin-1-yl | 7.86 ± 0.04 | 7.74 ± 0.08 | 6.51 ± 0.52 |

| 12 | 4-(Trifluoromethyl)benzyl | 4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl | 0.13 ± 0.01 | 0.12 ± 0.01 | 0.10 ± 0.01 |

| 25 | 4-Chlorobenzyl | 4-(3,4-Dichlorophenyl)piperazin-1-yl | 0.08 ± 0.01 | 0.07 ± 0.01 | 0.05 ± 0.01 |

Data sourced from Acta Chimica Slovenica. researchgate.net

Other research has shown that analogs such as 3-(6-chloro-9H-purin-9-yl)dodecan-1-ol are potent against colon cancer cells HCT-116 and SW480, with IC₅₀ values of 0.89 µM and 1.15 µM, respectively. acs.org Similarly, 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704), an antimycobacterial agent, exhibited relatively low cytotoxicity in VERO cells (IC₅₀ > 62.5 µg/mL). psu.eduresearchgate.net

Assessing the potential for a chemical to cause genetic mutations is a critical component of safety evaluation. While direct mutagenicity data for this compound is not widely published, studies on the parent compound, 6-chloropurine, and its derivatives provide important clues.

6-Chloropurine itself is a purine analog that can interfere with nucleic acid synthesis. cymitquimica.com Its structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940) means it can potentially be incorporated into DNA and RNA, which may lead to mutagenic outcomes. cymitquimica.com

Experimental evidence from studies on derivatives supports this concern. N-(3-azido-2-hydroxypropyl) derivatives of 6-chloropurine were reported to be mutagenic in the Ames test, a common bacterial reverse mutation assay used to screen for carcinogenic and mutagenic potential. oup.com Another purine derivative, 6-N-hydroxylaminopurine, which can be synthesized from 6-chloropurine, has been identified as a mutagen. nih.gov Mechanistic studies showed that its corresponding deoxynucleoside triphosphate can be ambiguously incorporated in place of both dATP and dGTP during in vitro DNA synthesis, providing a clear mechanism for its mutagenic action. nih.gov The Ames test is a widely accepted method for detecting mutagenicity in bacteria and is used to evaluate environmental samples and various chemical compounds. nih.gov

These findings indicate that the 6-chloropurine scaffold is associated with mutagenic potential. Therefore, it is plausible that this compound and its analogs could exhibit genotoxic properties, warranting careful evaluation in appropriate assays.

Information regarding in vivo acute and chronic toxicity studies specifically for this compound in animal models is limited in the publicly available scientific literature. However, some data from analogs offer preliminary insights into their potential safety profiles.

In a study evaluating the anticancer activity of novel acyclic nucleosides, the analog 3-(6-chloro-9H-purin-9-yl)dodecan-1-ol (compound 9b) was tested in a mouse xenograft model. acs.org The research found that this compound effectively inhibited the growth of SW480 colon cancer xenografts and, importantly, was associated with low systemic toxicity in the animal model. acs.org This suggests that it is possible to design 6-chloropurine derivatives that have a favorable therapeutic window, demonstrating efficacy with limited toxicity in a living organism.

The absence of more extensive public data on the acute or chronic toxicity of this compound means that this area requires further investigation to fully characterize its safety profile for any potential therapeutic application.

Vi. Future Directions and Therapeutic Potential

Development of Novel Therapeutic Agents Based on 9-Benzyl-6-chloro-9H-purine Scaffold

The this compound scaffold is a versatile platform for creating new drugs. By modifying its chemical structure, researchers can fine-tune its activity against specific disease targets.

The adaptability of the this compound scaffold allows for its optimization against a range of diseases.

Antiviral: Derivatives of this compound have shown significant promise as antiviral agents, particularly against rhinoviruses, the common cold viruses. nih.gov One study found that adding a chloro group to the purine (B94841) ring significantly boosted antiviral activity.

Anticancer: The purine structure is a key component of DNA and RNA, making its analogs, like this compound, attractive candidates for cancer therapy. rsc.org These compounds can interfere with the cellular processes of cancer cells, leading to their death. medchemexpress.com Research has shown that certain derivatives of this compound can induce apoptosis, a form of programmed cell death, in cancer cells. Some have also been found to be effective against a variety of cancer cell lines, including those of the liver, colon, and breast. researchgate.net

Antitubercular: Tuberculosis, a persistent global health issue, has also been a target for drugs derived from the this compound scaffold. One derivative, 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704), has demonstrated potent activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. psu.edu This compound was also found to be active against several drug-resistant strains of the bacterium, highlighting its potential as a much-needed new treatment for this challenging disease. psu.edu

Table 1: Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Derivative | Target | Key Findings |

| Antiviral | 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus type 1B | IC50 value of 0.08 µM, indicating potent antiviral efficacy. |

| Anticancer | 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Jurkat (acute T cell leukemia) | Induced apoptosis in cancer cells. |

| Antitubercular | 9-benzyl-2-chloro-6-(2-furyl)purine | Mycobacterium tuberculosis | MIC value of 0.78 µg/mL; active against drug-resistant strains. psu.edu |

To improve the effectiveness of this compound-based drugs, researchers are designing prodrugs and advanced delivery systems. Prodrugs are inactive compounds that are converted into active drugs within the body, a strategy that can enhance drug delivery to specific sites and reduce side effects. nih.gov For example, a prodrug might be designed to be activated only in cancer cells, thereby sparing healthy cells from the drug's toxic effects. researchgate.net

Delivery systems, such as nanoparticles and liposomes, can also be used to improve the delivery of these drugs. These systems can protect the drug from degradation in the body, increase its solubility, and target it to specific tissues or cells.

Advanced Research Methodologies and Technologies

The development of new drugs based on the this compound scaffold is being accelerated by the use of advanced research methodologies and technologies.